6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde

Übersicht

Beschreibung

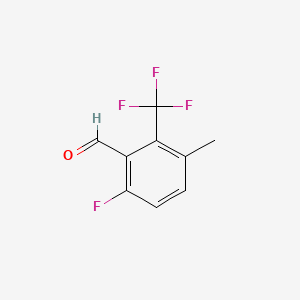

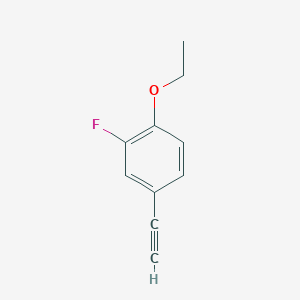

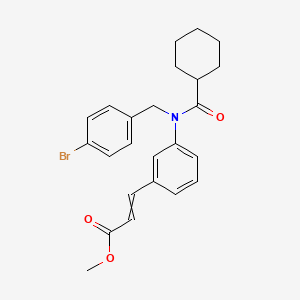

“6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C9H6F4O . It is used in various chemical reactions and has a molecular weight of 206.14 .

Synthesis Analysis

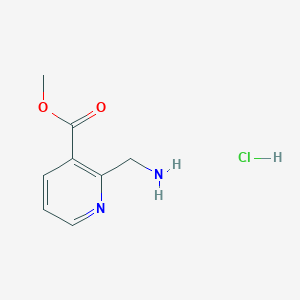

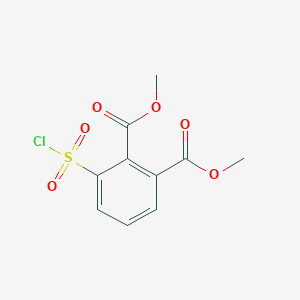

This compound participates in the synthesis of various other compounds. For instance, it is used in the synthesis of 2-amino-5-trifluoromethylquinazoline . It may also be employed for the synthesis of diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)benzonitrile, and substituted benzo[b]thiophene-2-carboxylates .Molecular Structure Analysis

The molecular structure of “6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde” consists of a benzene ring with a fluoro, a methyl, and a trifluoromethyl group attached to it, along with a formyl group .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It has a density of 1.4±0.1 g/cm³ . The boiling point is 189.4±40.0 °C at 760 mmHg . The compound has a molar refractivity of 38.0±0.3 cm³ .Wissenschaftliche Forschungsanwendungen

1. Catalyst in Organic Synthesis

6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is used as a reactant in Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes. This process employs orthanilic acids as transient directing groups and is significant in organic synthesis for its efficiency and versatility (Chen & Sorensen, 2018).

2. Anticancer Research

In the field of anticancer research, fluorinated benzaldehydes, including 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde, are utilized in the synthesis of fluoro-substituted stilbenes. These compounds are important for developing new analogues of the anticancer combretastatins, demonstrating the compound's potential in medicinal chemistry (Lawrence et al., 2003).

3. Material Science Applications

This chemical is also relevant in material science, particularly in the synthesis of novel copolymers. For instance, it is used in the preparation of trisubstituted ethylenes for copolymerization with styrene, which has applications in developing new materials with specific properties (Kharas et al., 2017).

4. Development of Nonlinear Optical Materials

The compound is instrumental in synthesizing halo-functionalized crystalline Schiff base compounds. These materials have potential applications in nonlinear optical (NLO) applications due to their stability and molecular interactions (Ashfaq et al., 2022).

5. CO2 Adsorption and Environmental Applications

6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is also used in the synthesis of microporous polyaminal networks for carbon dioxide adsorption. This application is particularly relevant for environmental science and engineering, addressing issues like greenhouse gas capture (Li, Zhang, & Wang, 2016).

6. Synthesis of High-Density Aviation Fuels

In the field of energy, this compound is used in the synthesis of high-density aviation fuels. It plays a role in developing new, efficient, and potentially more sustainable fuel sources (Xu et al., 2018).

7. Pharmaceutical Research

It is also relevant in pharmaceutical research, particularly in synthesizing labeled compounds for imaging and diagnostic purposes, as seen in the production of fluorobenzaldehydes for radiopharmaceuticals (Funke et al., 2006).

8. Asymmetric Synthesis and Chiral Catalysis

The compound has applications in asymmetric synthesis and chiral catalysis. Its derivatives are used in reactions where control of enantioselectivity is crucial, such as in the alkylation of benzaldehydes by dialkylzincs (Jessop et al., 2002).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Eigenschaften

IUPAC Name |

6-fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5-2-3-7(10)6(4-14)8(5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGGHNMZJHOQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid](/img/structure/B1405157.png)

![4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1405163.png)

![N-[(2,5-dichlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B1405164.png)